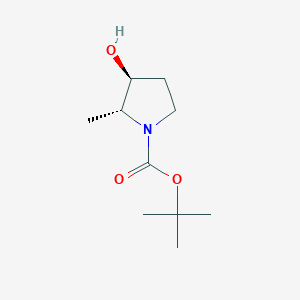

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS: 817554-87-3) is a chiral heterocyclic building block with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.27 g/mol . It features a pyrrolidine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is widely utilized in pharmaceutical synthesis due to its stereochemical complexity and versatility in forming nitrogen-containing scaffolds.

Key properties include:

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-04-3, 817554-87-3 | |

| Record name | rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylation can be performed using methylating agents.

Attachment of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages such as improved reaction control and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol as solvent.

Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM) as solvent.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a hydroxy compound.

Substitution: Formation of a halide compound.

Scientific Research Applications

Applications in Organic Synthesis

1.1 Intermediate in Synthesis

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various pyrrolidine derivatives, which are important in pharmaceutical development.

Case Study: Synthesis of Antiviral Agents

In a study focused on antiviral agents, researchers utilized this compound as a precursor to synthesize novel compounds exhibiting antiviral activity against RNA viruses. The compound's ability to facilitate the formation of key intermediates was crucial for developing effective antiviral therapies.

Applications in Medicinal Chemistry

2.1 Drug Development

The compound is explored for its potential therapeutic effects due to its structural similarity to biologically active molecules. It has been investigated as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibitors

Research demonstrated that derivatives of this compound could inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications to the tert-butyl group significantly impacted inhibitory potency.

Applications in Materials Science

3.1 Production of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals and fine materials. Its reactivity allows it to participate in various polymerization reactions and the synthesis of advanced materials.

Data Table: Comparison of Specialty Chemicals Derived from this compound

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Pyrrolidine Derivative A | Pharmaceuticals | Antiviral activity |

| Pyrrolidine Derivative B | Agrochemicals | Insecticidal properties |

| Functionalized Polymers | Material Science | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Carboxylates

Key Observations :

Pyridine-containing analogs (e.g., ) introduce aromaticity and halogen (Br) substituents, increasing molecular weight and lipophilicity. The trifluoromethyl derivative exhibits enhanced metabolic stability and electronegativity due to fluorine atoms, making it valuable in medicinal chemistry.

Synthetic Utility: The hydroxyl group in the target compound enables further functionalization (e.g., oxidation to ketones or protection as ethers) . Compounds with pyridine or amino groups (e.g., ) are tailored for metal-catalyzed cross-coupling or nucleophilic substitution reactions.

Physicochemical Properties :

Key Observations :

- The target compound is typically sourced commercially, reflecting its established role as a building block .

- Pyridine-containing analogs require coupling reactions (e.g., Mitsunobu or nucleophilic substitution) .

- Fluorinated derivatives involve specialized reagents (e.g., trifluoromethylating agents) and chiral resolution techniques .

Biological Activity

Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, with the CAS number 817554-87-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in pharmacology.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥97% in commercial preparations .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It functions as a building block in the synthesis of compounds aimed at modulating biological pathways, particularly in neurological contexts.

Potential Mechanisms:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Inhibition of Amyloid Aggregation : Similar compounds have shown the ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. This suggests a potential role for this compound in neurodegenerative disease intervention .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available literature:

Case Studies and Research Findings

-

Neuroprotective Study :

A study investigated the protective effects of a related compound on astrocytes exposed to amyloid beta. The results indicated a reduction in cell death and inflammatory markers like TNF-α when treated with compounds structurally similar to this compound . This suggests potential applications in neuroprotection. -

Cytokine Modulation :

In vitro studies have shown that compounds derived from pyrrolidine structures can modulate cytokine levels, potentially offering therapeutic avenues for inflammatory conditions . The specific impact of this compound on cytokines remains an area for further exploration.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate?

The synthesis typically involves reacting tert-butyl chloroformate with a chiral pyrrolidine precursor under basic conditions. For example, (2R,3S)-3-hydroxy-2-methylpyrrolidine is treated with tert-butyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts . Key steps include:

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, leveraging high-resolution data to resolve R/S configurations . Complementary methods include:

- Optical rotation : Compare experimental [α]D values with literature data for stereoisomers .

- NMR analysis : Use NOESY or ROESY to assess spatial proximity of substituents on the pyrrolidine ring .

Q. Why is the (2R,3S) stereochemistry critical for its applications in medicinal chemistry?

The stereochemistry dictates binding affinity to biological targets. For instance, (2R,3S) isomers of similar pyrrolidine derivatives exhibit higher antitumor activity compared to (2S,3R) or (2S,3S) analogs due to optimized hydrogen bonding and steric interactions with enzyme active sites . Computational docking studies (e.g., AutoDock Vina) can model these interactions to rationalize activity differences.

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis while maintaining chiral purity?

- Continuous flow chemistry : Microreactors improve mixing efficiency and reduce side reactions (e.g., epimerization) by enabling precise temperature/residence time control .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing reaction times from hours to minutes .

- In-line monitoring : Implement FTIR or HPLC to track reaction progress and detect impurities early .

Q. What advanced analytical techniques are recommended for assessing chiral purity in complex matrices?

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .

- Supercritical fluid chromatography (SFC) : Offers faster separations with sub-2μm particle columns for high-throughput screening .

- Mass spectrometry : HRMS (High-Resolution MS) coupled with ion mobility distinguishes stereoisomers based on collision cross-section differences .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The hydroxyl group can act as a hydrogen-bond donor, directing regioselectivity. For example:

- Protection strategies : TBS (tert-butyldimethylsilyl) or acetyl groups protect the hydroxyl during subsequent reactions (e.g., amidation) .

- Oxidation pathways : TEMPO/NaClO selectively oxidizes the hydroxyl to a ketone, altering electronic properties for downstream coupling reactions .

Q. How should researchers address contradictions in biological activity data across stereoisomers?

- Dose-response assays : Compare IC50 values for (2R,3S) vs. (2S,3R) isomers to confirm potency differences .

- Structural biology : Co-crystallize isomers with target proteins (e.g., kinases) to identify binding mode variations .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher neuroprotective activity in (2R,3S) derivatives) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.